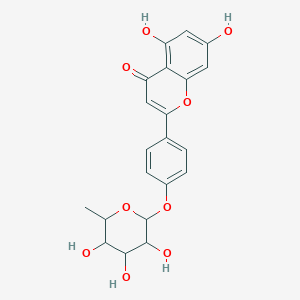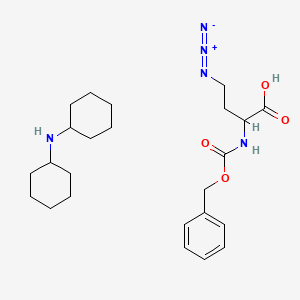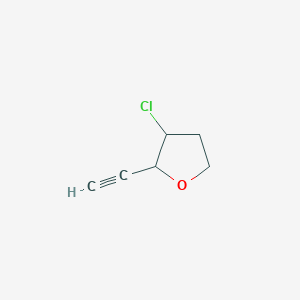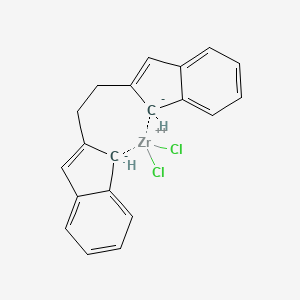
Barium(2+);oxirane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);oxirane-2,3-dicarboxylate is a coordination compound that involves barium ions and oxirane-2,3-dicarboxylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium(2+);oxirane-2,3-dicarboxylate can be synthesized through the reaction of barium chloride dihydrate with oxirane-2,3-dicarboxylic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving barium chloride dihydrate in water.
- Adding oxirane-2,3-dicarboxylic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:
Coordination Reactions: The compound can form coordination polymers with other metal ions and ligands.
Thermal Decomposition: Upon heating, it can decompose to form barium chloride and other by-products.
Common Reagents and Conditions
Coordination Reactions: Common reagents include other metal salts and ligands such as pyridine-2,3-dicarboxylate.
Thermal Decomposition: This reaction typically requires heating the compound in the presence of a stabilizing agent like polyethylene glycol.
Major Products Formed
Coordination Reactions: The major products are coordination polymers with varying structures.
Thermal Decomposition: The primary product is barium chloride.
Wissenschaftliche Forschungsanwendungen
Barium(2+);oxirane-2,3-dicarboxylate has several scientific research applications, including:
Materials Science:
Chemistry: Studied for its unique coordination properties and potential to form various structural motifs.
Wirkmechanismus
The mechanism of action of Barium(2+);oxirane-2,3-dicarboxylate involves the coordination of barium ions with the oxirane-2,3-dicarboxylate ligands. This coordination leads to the formation of stable structures that can interact with other molecules and ions. The molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium(2+);pyridine-2,3-dicarboxylate
- Barium(2+);pyrazine-2,3-dicarboxylate
Comparison
Barium(2+);oxirane-2,3-dicarboxylate is unique due to the presence of the oxirane ring, which imparts distinct structural and chemical properties
Eigenschaften
Molekularformel |
C4H2BaO5 |
|---|---|
Molekulargewicht |
267.38 g/mol |
IUPAC-Name |
barium(2+);oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI-Schlüssel |
OCTAFAUQSARSPC-UHFFFAOYSA-L |
Kanonische SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)






![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)

![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)

![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)
